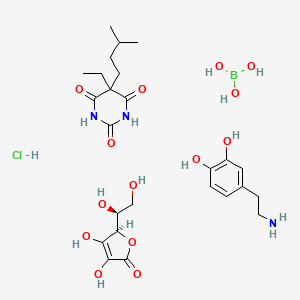

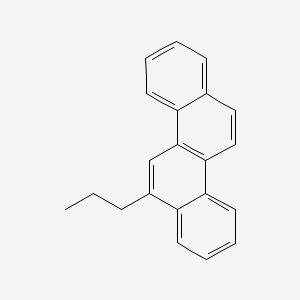

![molecular formula C8H7BrN2 B569981 7-溴-3-甲基咪唑并[1,5-a]吡啶 CAS No. 1379355-19-7](/img/structure/B569981.png)

7-溴-3-甲基咪唑并[1,5-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromo-3-methylimidazo[1,5-a]pyridine (7-Br-3-MIP) is a heterocyclic aromatic compound that has been studied in recent years for its potential applications in scientific research and laboratory experiments. 7-Br-3-MIP is a derivative of imidazopyridine, which is a class of compounds known for their aromatic properties and their ability to act as ligands and catalysts. 7-Br-3-MIP is a useful compound for scientists due to its ability to act as a ligand in various reactions, its low toxicity, and its low cost.

科学研究应用

Synthesis of New Derivatives

Field

Chemistry of Heterocyclic Compounds

Application

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives .

Method

The method involves in situ generation of 1H-imidazol-4(5)-amine via TFA-catalyzed Boc deprotection under mild conditions followed by its condensation with malondialdehydes .

Results

The discovered conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .

Optoelectronic Devices and Sensors

Field

Materials Science

Application

Imidazo[1,5-a]pyridine nuclei and derivatives have shown promising innovations in different technological applications, such as optoelectronic devices and sensors .

Method

The specific methods of application or experimental procedures were not detailed in the source.

Results

The results or outcomes obtained were not detailed in the source.

Anti-cancer Drugs

Field

Pharmaceutical Field

Application

Imidazo[1,5-a]pyridine nuclei and derivatives have been used in the development of anti-cancer drugs .

Results

Antituberculosis Agents

Application

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them potential candidates for antituberculosis agents .

Results

Light-Sensitive Dyes and Data Storage

Application

Imidazo[1,2-a]pyridine derivatives have been used in the role of light-sensitive dyes and optical media for data storage .

Results

Fluorescent Probes

Field

Chemical Analysis

Application

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Results

Antileishmanial Agents

Application

Imidazo[1,2-a]pyridines have shown significant potency against Leishmania, a parasitic disease, making them potential candidates for antileishmanial agents .

Results

Anticonvulsant Agents

Application

Imidazo[1,2-a]pyridines have been described as potential anticonvulsant agents .

Results

Antimicrobial Agents

Application

Imidazo[1,2-a]pyridines have shown promising antimicrobial properties .

属性

IUPAC Name |

7-bromo-3-methylimidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-10-5-8-4-7(9)2-3-11(6)8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXJBEGDFGMCEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2N1C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-methylimidazo[1,5-a]pyridine | |

CAS RN |

1379355-19-7 |

Source

|

| Record name | 7-bromo-3-methylimidazo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

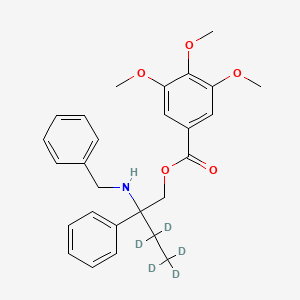

![4-Methylbenzenesulfonic Acid 2-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]phenylmethylene]hyd](/img/no-structure.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B569920.png)